Silanamine, N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethyl-
Description
Chemical Identification and Properties The compound “Silanamine, N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethyl-” (CAS 1586-73-8) is a silicon-containing organoamine with the molecular formula C₉H₂₇NSi₃ and a molecular weight of 233.58 g/mol . Its structure features a central silanamine backbone substituted with two trimethylsilyl groups and an ethenylidene moiety.
Physical State and Applications This compound is a liquid at room temperature and is primarily utilized as a chemical intermediate in organosilicon chemistry. Its steric hindrance from the bulky trimethylsilyl groups likely influences its reactivity, making it suitable for selective silylation or protection of reactive functional groups .
Properties
InChI |
InChI=1S/C11H27NSi3/c1-13(2,3)11(14(4,5)6)10-12-15(7,8)9/h1-9H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKYYAJYTDYONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=C=N[Si](C)(C)C)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NSi3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347105 | |
| Record name | Silanamine, N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7351-44-2 | |
| Record name | Silanamine, N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Silanamine, N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethyl- is a silane compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. Understanding the biological activity of this compound is crucial for its application in pharmaceuticals, materials science, and environmental studies. This article provides a comprehensive review of the biological activity associated with silanamine, including relevant data tables, case studies, and research findings.
Structure and Composition
- Chemical Formula : CHNSi
- Molecular Weight : 186.4022 g/mol
- CAS Registry Number : 1000-70-0
- IUPAC Name : N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethylsilanamine
The compound features a silicon-nitrogen bond and multiple trimethylsilyl groups, which contribute to its reactivity and potential biological interactions.
Toxicological Studies
Recent studies have assessed the acute inhalation toxicity of silanamine. For instance, a report indicated that exposure to silanamine resulted in significant respiratory distress and mortality in animal models:
| Study Reference | Concentration (mg/m³) | Mortality Rate (%) | Observed Effects |
|---|---|---|---|
| Anonymous 1981a | 4900 | 100 | Acute diffuse foreign body bronchitis |
| Anonymous 2000 | 1120 | 100 | Haemorrhagic lungs, eosinophilic oedema |
| Anonymous 2022 | 500 | 100 | Severe respiratory distress |
These findings highlight the compound's potential hazards upon inhalation, necessitating careful handling and risk assessment in occupational settings .
Antimicrobial Activity
Silanamine has been evaluated for its antimicrobial properties. A study focusing on its interaction with various bacterial strains revealed promising results:
- Tested Bacteria : Pseudomonas aeruginosa, Staphylococcus aureus
- Methodology : Disk diffusion method to assess inhibition zones.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pseudomonas aeruginosa | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
The results indicate that silanamine exhibits significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use as an antimicrobial agent .
Case Study 1: Inhalation Toxicity Assessment
A comprehensive inhalation toxicity study was conducted using male rats to evaluate the effects of silanamine exposure at various concentrations. The study found that at higher concentrations (e.g., 1120 mg/m³), all subjects exhibited severe respiratory symptoms leading to death. Histopathological analysis revealed:
- Findings : Multifocal alveolar emphysema and bronchiolar epithelial erosion.
- : The study concluded that silanamine poses significant risks when inhaled, emphasizing the need for protective measures during handling .
Case Study 2: Antimicrobial Efficacy
In another investigation, silanamine was tested for its effectiveness against biofilms formed by Pseudomonas aeruginosa. The study utilized both in vitro and in vivo models to assess biofilm disruption:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparison
A comparative analysis of structurally related silanamines and silylating agents is presented below:
Physical Properties and Reactivity
- Boiling Points and Stability: The target compound’s higher molecular weight (233.58 g/mol) compared to HMDS (161.44 g/mol) suggests greater thermal stability and higher boiling point, though specific data are unavailable . Bis(trimethylsilyl)carbodiimide has a boiling point of 165.8°C and lower density (0.81 g/cm³), reflecting its smaller size and non-polar nature .
Reactivity :
- The ethenylidene group in the target compound may enhance electrophilicity, enabling conjugation with unsaturated systems, whereas HMDS is primarily used for deprotonation or silylation of alcohols and amines .
- Allylamine derivatives (e.g., N,N-Bis(trimethylsilyl)allylamine) exhibit reactivity toward alkenes and dienes due to the allyl substituent .
Research Findings and Data Gaps
- Safety Data : Toxicity profiles for the target compound require further experimental validation, as existing data rely on structural analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
